Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate
Description
Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a pyrrolo[2,1-a]isoquinoline derivative characterized by a carbamoyl group at the 3-position and an ethyl ester at the 1-position. The carbamoyl substituent, specifically the 4-isopropylphenyl moiety, distinguishes it from other derivatives in this class, which typically feature acyl (e.g., benzoyl, naphthoyl) or heteroaromatic substituents.
Properties
CAS No. |
618444-30-7 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 3-[(4-propan-2-ylphenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C25H24N2O3/c1-4-30-25(29)21-15-22(24(28)26-19-11-9-17(10-12-19)16(2)3)27-14-13-18-7-5-6-8-20(18)23(21)27/h5-16H,4H2,1-3H3,(H,26,28) |
InChI Key |
NBHKPNXQUBQBEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate, can be achieved through various methodologies. One common method involves a multicomponent reaction, where isoquinoline, substituted bromoacetophenones, and non-symmetrical electron-deficient alkynes react in the presence of 1,2-epoxypropane, which acts as both a solvent and proton scavenger . Another approach involves a tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the methodologies mentioned above can be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Pyrrolo[2,1-a]isoquinoline Derivatives
Key Observations:
Melting Points: Electron-withdrawing groups (e.g., bromo, nitro) correlate with higher melting points (e.g., 4o: 190–192°C vs. 4q: 147–149°C) due to increased dipole interactions . The trimethoxy-substituted 16a exhibits a notably high melting point (223–225°C), likely due to crystal packing enhanced by methoxy groups . Azo derivatives (e.g., 10Bf) show elevated melting points (>190°C), reflecting structural rigidity .
Synthetic Yields :
- Yields for acyl derivatives range from 52% (4n) to 72% (4h), influenced by steric and electronic effects of substituents .
- Carbamoyl analogs (like the target compound) are less common in the literature; their synthesis may require optimized coupling conditions.
Spectroscopic Trends :
Biological Activity
Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{23}H_{24}N_{2}O_{3}
- Molecular Weight : 400.5 g/mol
- Structure : The compound features a pyrrolo[2,1-a]isoquinoline core, which is known for various biological activities.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as inhibitors for various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Properties : Some studies suggest that the presence of certain functional groups in these compounds may enhance their ability to scavenge free radicals.
- Antimicrobial Activity : Isoquinoline derivatives have been associated with antimicrobial properties, potentially making them useful in treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,1-a]isoquinoline derivatives. For instance:
- Cell Line Studies : this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer profile .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
